2,4-Difluoroiodobenzene

Supramolecular Chemistry Crystal Engineering Halogen Bonding

2,4-Difluoroiodobenzene (C₆H₃F₂I, MW 239.99 g/mol) is a fluorinated aryl iodide characterized by a boiling point of 175–176 °C, a density of 2.006 g/mL at 25 °C, and sensitivity to light. The compound is moderately soluble in common organic solvents such as dichloromethane and acetonitrile, and stable under standard laboratory conditions, though the iodine atom confers reactivity in nucleophilic substitution and cross-coupling reactions.

Molecular Formula C6H3F2I
Molecular Weight 239.99 g/mol
CAS No. 2265-93-2
Cat. No. B1295311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Difluoroiodobenzene
CAS2265-93-2
Molecular FormulaC6H3F2I
Molecular Weight239.99 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)I
InChIInChI=1S/C6H3F2I/c7-4-1-2-6(9)5(8)3-4/h1-3H
InChIKeyYKLDMAPEGQYZRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Difluoroiodobenzene (CAS 2265-93-2) Sourcing Guide: Key Properties and Supply Considerations


2,4-Difluoroiodobenzene (C₆H₃F₂I, MW 239.99 g/mol) is a fluorinated aryl iodide characterized by a boiling point of 175–176 °C, a density of 2.006 g/mL at 25 °C, and sensitivity to light [1]. The compound is moderately soluble in common organic solvents such as dichloromethane and acetonitrile, and stable under standard laboratory conditions, though the iodine atom confers reactivity in nucleophilic substitution and cross-coupling reactions [1]. Its dual fluorine substitution at the 2- and 4-positions distinguishes it from mono-fluorinated or alternative di-fluorinated analogs, influencing both physical properties and chemical reactivity profiles that are critical in synthetic planning [2].

Synthetic intermediate for cross-coupling and nucleophilic substitution reactions
2,4-Difluoro substitution pattern defines distinct iodine electronic environment
Light-sensitive; appropriate storage conditions support reactivity consistency

Why 2,4-Difluoroiodobenzene Cannot Be Readily Substituted by Other Fluoroiodobenzenes


The substitution pattern on the aromatic ring of fluoroiodobenzenes is not a trivial variation; it directly modulates the electronic environment of the iodine atom and, consequently, its reactivity in key applications such as halogen bonding and photochemical processes. The unique 2,4-difluoro arrangement creates a distinct interplay of inductive and mesomeric effects that is not replicated by other isomers [1]. This means that generic or off-the-shelf replacements, even those with identical molecular formulas, will exhibit quantifiably different behavior in applications ranging from supramolecular assembly to the preparation of radiolabeled imaging agents [1][2].

Target
2,4-Difluoroiodobenzene
Unique inductive/mesomeric interplay; experimentally benchmarked halogen bond donor strength and photodissociation pathway
Potential Substitute
Other fluoroiodobenzene isomers
Different substitution pattern shifts iodine polarization and may lack symmetry-governed conical intersection
Even isomers with identical molecular formula exhibit quantifiably different halogen bond donor profiles and photoproduct branching; substitution may alter radiochemical precursor reactivity.

2,4-Difluoroiodobenzene: Quantitative Differentiation from Closest Analogs


Quantifying Halogen Bond Donor Ability of 2,4-Difluoroiodobenzene

A systematic microwave spectroscopy study of all 19 fluorinated iodobenzenes quantified halogen bond donor ability by measuring the polarization of the iodine atom using nuclear quadrupole coupling constants. The results demonstrate that the 2,4-difluoro substitution pattern produces a unique electronic environment at the iodine atom, distinct from mono-fluorinated and other di-fluorinated isomers [1]. This quantitative benchmarking allows for rational selection of a halogen bond donor with a specific, pre-characterized interaction strength [1].

Halogen Bond Donor Ranking
Head-to-head
Distinct polarization ranking among 19 fluoroiodobenzenes via nuclear quadrupole coupling constants (microwave spectroscopy)
Supports rational halogen bond donor selection
Benchmark dataset; verify specific polarization value for design parameters
Supramolecular Chemistry Crystal Engineering Halogen Bonding

Comparative UV Photodissociation Dynamics: 2,4-Difluoro- vs. Other Fluorinated Iodobenzenes

The UV photodissociation of 2,4-difluoroiodobenzene was directly compared with 4-fluoro-, 3,5-difluoro-, and perfluoro-iodobenzene. The study found that the lowered symmetry of the 2,4-difluoro compound enables an additional sloped conical intersection (CI) on its potential energy surface, providing an extra non-adiabatic route to fast ground-state iodine (I) atoms when excited at shorter UV wavelengths [1]. This mechanism is not available to higher-symmetry analogs, leading to a quantifiably different photoproduct distribution [1].

UV Photodissociation Pathways
Head-to-head
Additional sloped conical intersection vs. 4-fluoro, 3,5-difluoro, perfluoro analogs; enables distinct ground-state I atom yield at shorter wavelengths
Unique photochemical branching for controlled radical generation
Wavelength-dependent; verify I/I* branching ratios for application-specific outcomes
Photochemistry Physical Chemistry Reaction Dynamics

Precursor Potential for No-Carrier-Added [¹⁸F]Radiofluorination

Fluorinated iodobenzenes are recognized as valuable precursors for no-carrier-added (n.c.a.) nucleophilic aromatic radiofluorination with [¹⁸F]fluoride, a method that offers high specific activity essential for PET imaging [1]. While direct comparative yield data for 2,4-difluoroiodobenzene was not identified in the primary literature, the class of hypervalent iodine compounds (which can be derived from aryl iodides) is established as a versatile radiolabeling platform, enabling the introduction of ¹⁸F with enhanced regioselectivity compared to traditional methods [2].

¹⁸F-Radiofluorination Precursor
Class-level
Aryl iodide convertible to hypervalent iodine species; n.c.a. fluorination yields high specific activity vs. electrophilic methods
Supports high-specific-activity PET tracer development
2,4-Difluoro-specific radiochemical yield data not reported; review required
Radiochemistry Positron Emission Tomography (PET) 18F-Labeling

Recommended Application Scenarios for 2,4-Difluoroiodobenzene Based on Differentiated Evidence


Rational Design of Supramolecular Assemblies via Halogen Bonding

2,4-Difluoroiodobenzene is the preferred choice when a halogen bond donor with a precisely known, and unique, polarization strength is required. The quantitative benchmarking against all 19 fluoroiodobenzene isomers allows for the rational selection of this compound to achieve a specific interaction energy in crystal engineering or supramolecular assembly, rather than relying on trial-and-error with uncharacterized analogs [1].

Mechanistic Studies of UV Photodissociation and Controlled Radical Generation

For experiments investigating wavelength-dependent photodissociation dynamics or requiring selective generation of ground-state iodine atoms, 2,4-difluoroiodobenzene provides a distinct advantage. Its lower symmetry introduces an additional conical intersection that facilitates an extra, fast non-adiabatic pathway, a feature absent in 4-fluoro-, 3,5-difluoro-, or perfluoro-iodobenzene, enabling unique photochemical outcomes [1].

Development of Novel [¹⁸F]PET Tracers via Hypervalent Iodine Precursors

Researchers developing novel PET tracers with high specific activity can utilize 2,4-difluoroiodobenzene as a starting material for synthesizing hypervalent iodine compounds (e.g., iodonium ylides). This class of precursors is at the forefront of n.c.a. ¹⁸F-radiofluorination methodologies, offering improved regioselectivity and specific activity compared to traditional approaches, which is essential for high-quality in vivo imaging [1][2].

Application
Selection Property
Validation Focus
Halogen-bonded supramolecular assembly
Halogen bond donor polarization strength
Benchmark polarization profile vs. isomer panel
UV photodissociation mechanism studies
Symmetry-governed conical intersection access
Wavelength-dependent I/I* branching ratios
n.c.a. ¹⁸F-radiotracer precursor development
Aryl iodide to hypervalent iodine conversion
Radiochemical yield and specific activity (class-level evidence)

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55 linked technical documents
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